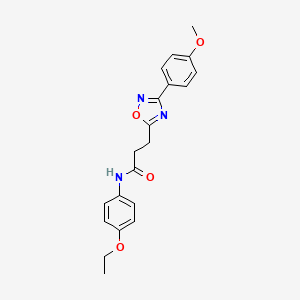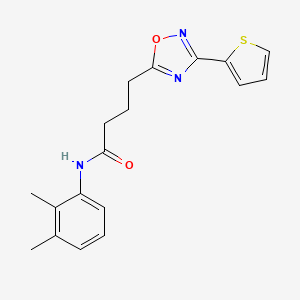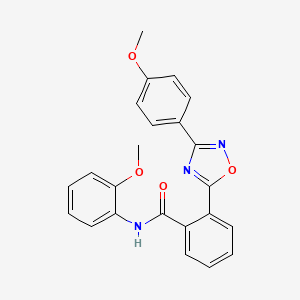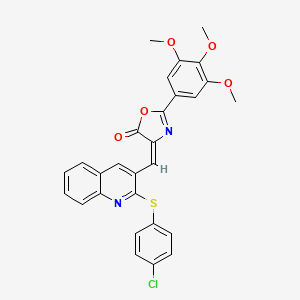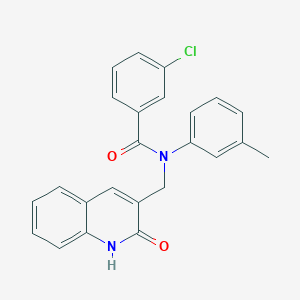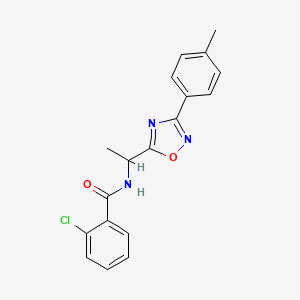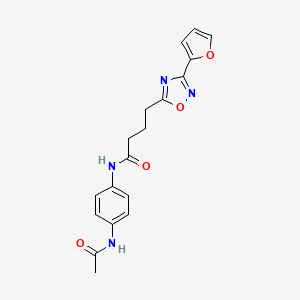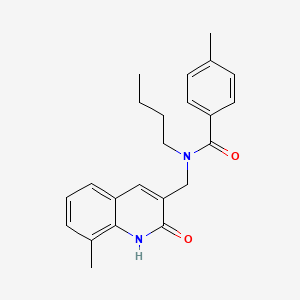
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a range of interesting biological and pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to interact with a range of molecular targets, including COX-2, NF-κB, and PPARγ.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, decrease pain sensitivity, and inhibit tumor growth. It has also been found to have a positive effect on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively low toxicity and high solubility in a range of solvents. This makes it a useful compound for a range of in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low potency compared to other similar compounds.
Direcciones Futuras
There are a number of potential future directions for research on N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Another potential direction for research is in the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.
Conclusion:
In conclusion, this compound is a compound that has been widely studied for its potential applications in scientific research. This compound exhibits a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.
Métodos De Síntesis
The synthesis of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of butylamine, m-tolyl hydrazine, and 4-(bromomethyl)butanenitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield the final compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a range of scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Propiedades
IUPAC Name |
N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-4-11-18-15(21)9-6-10-16-19-17(20-22-16)14-8-5-7-13(2)12-14/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVIMHZQUOCFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


